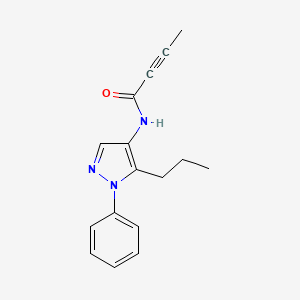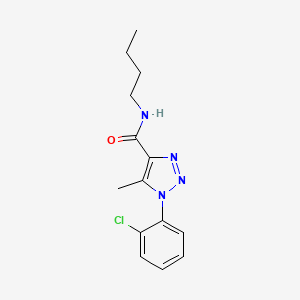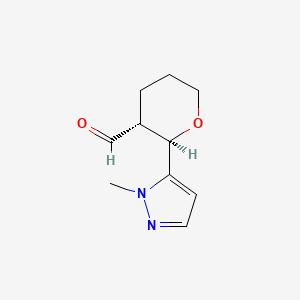
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods, and it has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole irreversibly binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This binding prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased cholinergic activity can lead to various physiological effects, including muscle contractions, increased heart rate, and respiratory distress.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, increased cholinergic activity, and the potential to induce seizures and respiratory distress. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has also been found to have neurotoxic effects, leading to the degeneration of cholinergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several advantages as a research tool, including its potency as an irreversible inhibitor of acetylcholinesterase, its ability to induce cholinergic activity, and its use as a nerve agent simulant. However, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions when handling the compound.
Orientations Futures
There are several future directions for research involving 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, including the development of new antidotes and treatments for nerve agent exposure, the study of the mechanism of action of acetylcholinesterase inhibitors, and the exploration of the potential therapeutic applications of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole and to develop safer and more effective methods for handling and using the compound in laboratory experiments.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, or 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in research. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been synthesized using various methods and has been found to have unique biochemical and physiological effects. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several advantages as a research tool but also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions. Future research involving 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole includes the development of new treatments for nerve agent exposure and the exploration of its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-aminomethyl-1H-pyrazole. Another method involves the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-(hydroxymethyl)-1H-pyrazole. 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can also be synthesized using the reaction of 2,2-difluoroethanol with 3-aminomethyl-1H-pyrazole, followed by the reaction of the resulting intermediate with isopropyl chloroformate.
Applications De Recherche Scientifique
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a potent irreversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. In pharmacology, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a model compound to study the mechanism of action of acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. In toxicology, 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a nerve agent simulant to study the effectiveness of antidotes and treatments for nerve agent exposure.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)14-6-8-3-4-13(12-8)5-9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGUVICOWRHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid](/img/structure/B2623004.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2623005.png)


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2623010.png)
![1-(4-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2623011.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2623015.png)

![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)



![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2623025.png)